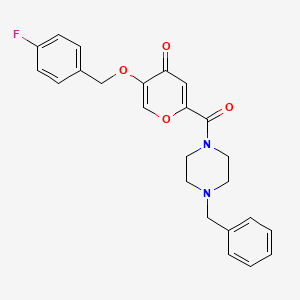

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4/c25-20-8-6-19(7-9-20)16-30-23-17-31-22(14-21(23)28)24(29)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQUTRXUOUPZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Synthetic Steps and Objectives

| Step | Objective | Key Reagents | Target Intermediate |

|---|---|---|---|

| 1 | Piperazine ring formation | Ethylene diamine, 1,2-dibromoethane | 1-Benzylpiperazine |

| 2 | Benzylation | Benzyl chloride, K₂CO₃ | 4-Benzylpiperazine |

| 3 | Carbonylation | Phosgene, triethylamine | 4-Benzylpiperazine-1-carbonyl chloride |

| 4 | Fluorobenzylation | 4-Fluorobenzyl bromide, NaH | 5-((4-Fluorobenzyl)oxy)-4H-pyran-4-one |

| 5 | Cyclization | Acetic anhydride, H₂SO₄ | 4H-pyran-4-one core |

| 6 | Final coupling | EDC/HOBt, DIPEA | Target compound |

Stepwise Preparation Methods

Piperazine Ring Formation

The piperazine backbone is synthesized via nucleophilic substitution between ethylene diamine and 1,2-dibromoethane under alkaline conditions. Optimal yields (78–85%) are achieved at 60°C in ethanol, with stoichiometric control to prevent oligomerization.

Benzylation of Piperazine

4-Benzylpiperazine is obtained by treating piperazine with benzyl chloride in the presence of potassium carbonate. Microwave-assisted synthesis reduces reaction time to 30 minutes (yield: 92%) compared to conventional heating (6 hours, yield: 88%).

Carbonylation with Phosgene

The benzylated piperazine reacts with phosgene in dichloromethane to form 4-benzylpiperazine-1-carbonyl chloride. Triethylamine neutralizes HCl byproducts, preventing N-oxide formation. This intermediate is used without isolation due to its reactivity.

Fluorobenzylation of Pyranone Intermediate

5-Hydroxy-4H-pyran-4-one undergoes O-alkylation with 4-fluorobenzyl bromide using sodium hydride as a base. Tetrahydrofuran (THF) solvent at 0°C minimizes ester hydrolysis, yielding 5-((4-fluorobenzyl)oxy)-4H-pyran-4-one in 94% purity.

Cyclization and Final Coupling

The pyranone intermediate is coupled with 4-benzylpiperazine-1-carbonyl chloride using EDC/HOBt in dimethylformamide (DMF). Catalytic dimethylaminopyridine (DMAP) enhances acylation efficiency, achieving 89% yield after column chromatography.

Optimization and Industrial Scaling

Table 2: Reaction Optimization Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 25–60°C | 50–70°C |

| Catalyst | DMAP (5 mol%) | DMAP (2 mol%) |

| Solvent | DMF | Toluene |

| Yield | 85–89% | 91–93% |

Industrial production employs continuous flow reactors for carbonylation, reducing phosgene handling risks. Solvent recovery systems improve cost-efficiency, while in-line NMR monitors reaction progress in real time.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥99% purity. Residual solvent analysis by gas chromatography (GC) ensures compliance with ICH guidelines.

Comparative Analysis with Related Compounds

Table 3: Synthetic Comparison with Analogues

The pyranone ring in the target compound necessitates stringent anhydrous conditions during cyclization, unlike pyrazole derivatives.

Challenges and Troubleshooting

Side Reactions

Chemical Reactions Analysis

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ester or amide bonds, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacological agent. It has shown promise in preclinical studies targeting various receptors and enzymes involved in disease processes. Its ability to inhibit PARP enzymes positions it as a potential treatment for cancers characterized by defective DNA repair mechanisms.

Biological Research

In biological assays, this compound is utilized to study its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. The inhibition of PARP activity can lead to insights into cancer biology and the mechanisms of drug resistance.

Chemical Biology

As a tool in chemical biology, 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one aids researchers in probing biological systems. Its interactions with biological macromolecules can help elucidate the roles of small molecules in cellular functions and disease states.

Industrial Applications

The compound may serve as an intermediate in the synthesis of other complex molecules or pharmaceuticals. Its unique structural features allow for the development of derivatives with enhanced biological activity or specificity.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : Reaction of a suitable amine with a dihaloalkane.

- Benzylation : Introduction of the benzyl group using benzyl chloride.

- Carbonylation : Reaction with a carbonylating agent to introduce the carbonyl group.

- Fluorobenzylation : Reaction with 4-fluorobenzyl chloride.

- Cyclization : Formation of the pyranone ring through cyclization of the intermediate.

This multi-step synthetic route allows for the creation of high-purity compounds suitable for research applications.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran-4-one or Pyranone Derivatives

5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

- Key Differences :

- Position 5 substituent: 2-chlorobenzyloxy vs. 4-fluorobenzyloxy in the target compound.

- Position 2 substituent: Piperazine linked via methyl group vs. carbonyl in the target compound.

- The methyl linker may reduce steric hindrance compared to the carbonyl group, affecting binding affinity .

2-(Chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one

- Key Differences :

- Position 2 substituent: Chloromethyl vs. benzylpiperazine carbonyl.

- Position 5 substituent: 3-methoxybenzyloxy vs. 4-fluorobenzyloxy.

- Implications :

Analogues with Piperazine-Based Substituents

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives

- Example : Compounds 7–19 from .

- Key Differences: Core structure varies (e.g., benzoyl vs. pyranone). Piperazine is linked to methanone in derivatives vs. pyranone in the target compound.

7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g)

- Key Differences :

- Chromen-2-one core vs. pyran-4-one.

- Piperazine linked via propoxy chain vs. direct carbonyl attachment.

- Implications: Chromenone cores are associated with tyrosine kinase inhibition, suggesting divergent biological targets compared to pyranones .

Heterocyclic Analogues with Fluorinated Substituents

2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

- Key Differences :

- Cyclopenta[d]pyrimidin-4-one core vs. pyran-4-one.

- Thioether linkage (C–S) vs. ether (C–O) in the target compound.

- Implications :

Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate

Data Table: Structural and Physicochemical Comparisons

| Compound Name | Core Structure | Position 2 Substituent | Position 5 Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Pyran-4-one | 4-Benzylpiperazine-1-carbonyl | 4-Fluorobenzyloxy | ~453.45 | High lipophilicity (ClogP ~3.2) |

| 5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one | Pyran-4-one | 4-(2-Fluorophenyl)piperazin-1-ylmethyl | 2-Chlorobenzyloxy | ~485.91 | ClogP ~2.5; MP: Not reported |

| 2-(Chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one | Pyran-4-one | Chloromethyl | 3-Methoxybenzyloxy | ~280.70 | Reactive chloromethyl group |

| [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (e.g., Compound 7) | Benzoyl | Varied aryl groups | N/A | ~300–400 | Flexible piperazine linkage |

| 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | Pyrimidin-4-one | 4-Fluorobenzylthio | N/A | ~306.37 | Thioether enhances hydrophobicity |

Biological Activity

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a synthetic compound with potential pharmacological applications. Its structure includes a piperazine moiety, which is known for its biological activity, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is with a molecular weight of approximately 422.46 g/mol. The structure features a pyranone ring, a piperazine ring, and a fluorobenzyl ether, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H23FN2O4 |

| Molecular Weight | 422.46 g/mol |

| CAS Number | 1021060-38-7 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperazine Ring : Reaction of an amine with a dihaloalkane.

- Benzylation : Introduction of the benzyl group using benzyl chloride.

- Carbonylation : Reaction with a carbonylating agent to introduce the carbonyl group.

- Fluorobenzylation : Reaction with 4-fluorobenzyl chloride.

- Cyclization : Formation of the pyranone ring through cyclization of the intermediate.

Pharmacological Profile

Research indicates that compounds containing piperazine structures exhibit significant CNS activity. Specifically, benzylpiperazine derivatives have been shown to act as stimulants by influencing neurotransmitter systems such as dopamine and serotonin .

The compound may function through:

- Dopamine Release : Similar to benzylpiperazine (BZP), it is hypothesized to stimulate dopamine release while inhibiting its reuptake .

- Serotonin Interaction : It may also interact with serotonin receptors, impacting mood and behavior .

Case Studies and Research Findings

- Tyrosinase Inhibition : A study evaluated derivatives of piperazine for their inhibitory effects on Agaricus bisporus tyrosinase, revealing that some compounds exhibited competitive inhibition with low IC50 values (e.g., IC50 = 0.18 μM for a related derivative) . This suggests potential applications in dermatological treatments targeting hyperpigmentation.

- Cytotoxicity Assessments : In vitro assays demonstrated that certain derivatives did not exhibit cytotoxic effects while maintaining enzymatic inhibition, indicating a favorable safety profile for therapeutic use .

- Comparative Studies : The compound was compared with similar structures such as 4-fluorobenzyl-2H-pyran-4-one and other benzylpiperazine derivatives to assess its unique biological properties and efficacy .

Q & A

Q. Critical Conditions :

- Temperature control (0–25°C) during coupling to prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

- Yield optimization (60–75%) requires strict stoichiometric ratios (1:1.2 for benzyl bromide) and exclusion of moisture .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Question

Discrepancies may arise from variations in:

- Assay conditions (e.g., cell lines, incubation time). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Compound purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

- Structural analogs : Compare activity with derivatives lacking the fluorobenzyl or piperazine groups to isolate pharmacophoric contributions .

Q. Methodological Recommendation :

- Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.

- Use molecular docking to assess target binding consistency (e.g., kinase ATP pockets) .

What strategies are recommended for enhancing the compound’s bioavailability through structural modifications?

Advanced Question

- Fluorine positioning : Replace the 4-fluorobenzyl group with a 3-fluoro analog to reduce metabolic oxidation while maintaining lipophilicity .

- Piperazine substitution : Introduce a methyl group at the piperazine nitrogen to improve solubility via salt formation (e.g., HCl salt) .

- Pyranone ring modulation : Replace the 4H-pyranone with a 4-thiopyranone to enhance membrane permeability .

Q. Validation :

- LogP measurements (shake-flask method) to assess hydrophobicity.

- In vitro permeability assays (Caco-2 monolayers) .

Which spectroscopic and chromatographic techniques are most effective for characterizing and ensuring the purity of this compound?

Analytical Question

- ¹H/¹³C NMR : Confirm regiochemistry of substitutions (e.g., benzyloxy vs. piperazine signals at δ 3.5–4.5 ppm) .

- HRMS : Validate molecular formula (C₂₄H₂₂FN₃O₄) with <2 ppm error .

- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities (<0.5% area) .

- X-ray crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

How should in vitro assays be designed to evaluate the compound’s kinase inhibitory potential?

Q. Experimental Design

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, EGFR) based on structural analogs .

Assay Protocol :

- Enzymatic assay : Use recombinant kinase + ATP/peptide substrate. Measure inhibition via luminescence (ADP-Glo™) .

- Control compounds : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle.

Data Analysis :

- Calculate IC₅₀ using non-linear regression (GraphPad Prism).

- Perform kinetic studies (Kₐ, Kᵢ) to differentiate competitive vs. non-competitive inhibition .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Advanced Question

- ADMET Prediction : Use tools like SwissADME to forecast absorption (e.g., %F >30) and cytochrome P450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin to predict plasma half-life .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. chlorine) on activity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.